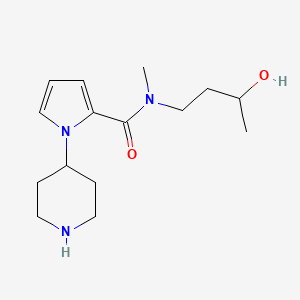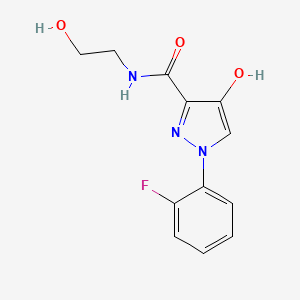
N-(3-hydroxybutyl)-N-methyl-1-piperidin-4-ylpyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxybutyl)-N-methyl-1-piperidin-4-ylpyrrole-2-carboxamide, also known as HU-210, is a synthetic cannabinoid that was first synthesized in 1988. It is considered to be one of the most potent cannabinoids known to date and has been extensively studied for its potential therapeutic applications.
Mechanism of Action
N-(3-hydroxybutyl)-N-methyl-1-piperidin-4-ylpyrrole-2-carboxamide acts on the endocannabinoid system, which is a complex signaling system that regulates a wide range of physiological processes, including pain, inflammation, mood, and appetite. It binds to the CB1 receptor, which is primarily located in the brain and central nervous system, and the CB2 receptor, which is primarily located in the immune system.
Biochemical and Physiological Effects:
N-(3-hydroxybutyl)-N-methyl-1-piperidin-4-ylpyrrole-2-carboxamide has been found to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammatory cytokine production, and the induction of apoptosis in cancer cells. It has also been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-hydroxybutyl)-N-methyl-1-piperidin-4-ylpyrrole-2-carboxamide in lab experiments is its high potency and selectivity for the CB1 receptor, which allows for more precise and targeted studies. However, its high potency also presents a challenge in terms of dosing and potential toxicity. Additionally, its synthetic nature may limit its relevance to the study of natural cannabinoids found in cannabis.
Future Directions
There are several potential future directions for research on N-(3-hydroxybutyl)-N-methyl-1-piperidin-4-ylpyrrole-2-carboxamide, including its potential use in the treatment of chronic pain, inflammation, and neurological disorders. It may also have potential as an anti-cancer agent, particularly in the treatment of glioblastoma multiforme, a highly aggressive form of brain cancer. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of N-(3-hydroxybutyl)-N-methyl-1-piperidin-4-ylpyrrole-2-carboxamide.
Synthesis Methods
N-(3-hydroxybutyl)-N-methyl-1-piperidin-4-ylpyrrole-2-carboxamide is synthesized through a multi-step process that involves the reaction of piperidine with 3-bromobutanol to form 3-hydroxybutylpiperidine, which is then reacted with 2-carboxy-1-pyrrole to form N-(3-hydroxybutyl)-N-methyl-1-piperidin-4-ylpyrrole-2-carboxamide.
Scientific Research Applications
N-(3-hydroxybutyl)-N-methyl-1-piperidin-4-ylpyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have a higher affinity for the CB1 receptor than THC, the primary psychoactive component of cannabis, and has been found to be more effective at reducing pain and inflammation in animal models.
properties
IUPAC Name |
N-(3-hydroxybutyl)-N-methyl-1-piperidin-4-ylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-12(19)7-11-17(2)15(20)14-4-3-10-18(14)13-5-8-16-9-6-13/h3-4,10,12-13,16,19H,5-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMUQOGDCOUYKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN(C)C(=O)C1=CC=CN1C2CCNCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxybutyl)-N-methyl-1-piperidin-4-ylpyrrole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,5-dimethylphenyl)sulfanylmethyl]-N-(2-hydroxyethyl)benzamide](/img/structure/B6641409.png)
![3-[1-(3,4-Dichlorophenyl)ethyl]-1-(3-hydroxybutyl)-1-methylurea](/img/structure/B6641410.png)

![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-(3-methylphenyl)pyridine-3-carboxamide](/img/structure/B6641421.png)
![1-(3-Hydroxybutyl)-1-methyl-3-[1-[(2-methylphenyl)methyl]piperidin-4-yl]urea](/img/structure/B6641433.png)
![N-[(3-bromo-4-hydroxyphenyl)methyl]-2-(1-hydroxycyclohexyl)acetamide](/img/structure/B6641450.png)
![[1-[6-[(2-Propan-2-yl-1,3-thiazol-5-yl)methylamino]pyridin-3-yl]piperidin-4-yl]methanol](/img/structure/B6641458.png)
![[1-[6-[(2-Methyl-1,3-thiazol-5-yl)methylamino]pyridin-3-yl]piperidin-4-yl]methanol](/img/structure/B6641463.png)
![1-butanoyl-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide](/img/structure/B6641470.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-methyl-2-(2-oxopyrrolidin-1-yl)butanamide](/img/structure/B6641484.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-(2-propan-2-yloxyphenyl)acetamide](/img/structure/B6641486.png)
![2-ethoxy-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]pyridine-3-carboxamide](/img/structure/B6641492.png)
![2-[methyl-[6-[(5-phenyl-1H-pyrazol-4-yl)methylamino]pyridin-3-yl]amino]ethanol](/img/structure/B6641500.png)